molecular formula C5H4ClF3O2 B2442220 3-Chloro-1,1,1-trifluoropentane-2,4-dione CAS No. 886502-58-5

3-Chloro-1,1,1-trifluoropentane-2,4-dione

Cat. No.: B2442220
CAS No.: 886502-58-5
M. Wt: 188.53
InChI Key: NFXAAOXKPUNPQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,1,1-trifluoropentane-2,4-dione typically involves the reaction of trifluoroacetic acid with acetone in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. The process includes the use of specific catalysts and solvents to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-1,1,1-trifluoropentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1-trifluoropentane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .

Comparison with Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the chlorine atom.

    3-Bromo-1,1,1-trifluoropentane-2,4-dione: Similar but with a bromine atom instead of chlorine.

    3-Iodo-1,1,1-trifluoropentane-2,4-dione: Similar but with an iodine atom instead of chlorine.

Uniqueness: 3-Chloro-1,1,1-trifluoropentane-2,4-dione is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

3-chloro-1,1,1-trifluoropentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXAAOXKPUNPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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